(17alpha)-4,17-Dihydroxy-17-methylandrost-4-en-3-one

anabolic-androgenic dissociation ratio myotrophic selectivity Hershberger assay

The target compound (17α)-4,17-dihydroxy-17-methylandrost-4-en-3-one, designated by INN as Oxymesterone (CAS 145-12-0), is a synthetic, orally active 17α-alkylated anabolic-androgenic steroid (AAS) of the androstane series. It is the direct 4-hydroxy derivative of 17α-methyltestosterone and carries both a C4-hydroxyl group on the A-ring and a C17α-methyl group on the D-ring, yielding the molecular formula C20H30O3 with a molecular weight of 318.45 g/mol.

Molecular Formula C20H30O3
Molecular Weight 318.4 g/mol
Cat. No. B12430035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(17alpha)-4,17-Dihydroxy-17-methylandrost-4-en-3-one
Molecular FormulaC20H30O3
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESCC12CCC(=O)C(=C1CCC3C2CCC4(C3CCC4(C)O)C)O
InChIInChI=1S/C20H30O3/c1-18-9-8-16(21)17(22)15(18)5-4-12-13(18)6-10-19(2)14(12)7-11-20(19,3)23/h12-14,22-23H,4-11H2,1-3H3/t12-,13+,14+,18-,19+,20-/m1/s1
InChIKeyRXXBBHGCAXVBES-NTSZXJHNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oxymesterone (4-Hydroxy-17α-Methyltestosterone) Identification and Core Characteristics for Procurement


The target compound (17α)-4,17-dihydroxy-17-methylandrost-4-en-3-one, designated by INN as Oxymesterone (CAS 145-12-0), is a synthetic, orally active 17α-alkylated anabolic-androgenic steroid (AAS) of the androstane series. It is the direct 4-hydroxy derivative of 17α-methyltestosterone and carries both a C4-hydroxyl group on the A-ring and a C17α-methyl group on the D-ring, yielding the molecular formula C20H30O3 with a molecular weight of 318.45 g/mol [1]. First described in the patent literature by 1960, oxymesterone was developed as a protein-anabolic agent with intentionally dissociated myotrophic and androgenic activities [2]. It is regulated as a Schedule III controlled substance in the United States (DEA Code 4000) and is listed on the World Anti-Doping Agency (WADA) Prohibited List, making it a compound of interest for forensic toxicology, doping control reference standards, and steroid structure-activity relationship (SAR) research [3][4].

Why Methyltestosterone or Other 17α-Methyl AAS Cannot Substitute for Oxymesterone in Research and Analytical Applications


Oxymesterone is the sole 4-hydroxylated congener within the 17α-methyltestosterone sub-family of androst-4-en-3-one anabolic steroids. The presence of the C4‑hydroxyl group fundamentally alters three pharmacologically and analytically relevant properties relative to its closest structural analog, 17α-methyltestosterone: (i) it shifts the anabolic:androgenic dissociation ratio from approximately unity (methyltestosterone ~1:1) to a markedly anabolic-selective profile (~5:1 in rat nitrogen retention/prostate weight assays) [1]; (ii) it introduces a distinct UV absorption maximum at 278 nm (vs. ~240 nm for testosterone and methyltestosterone) that serves as an orthogonal identity confirmation in analytical workflows [2]; and (iii) it redirects AKR1C-mediated A-ring metabolism by promoting 5α-reductase activity while suppressing 3α/3β-hydroxysteroid dehydrogenase (HSD) activity, a catalytic pattern not observed with either methyltestosterone or 4-hydroxytestosterone alone [3]. Consequently, methyltestosterone, mestanolone, fluoxymesterone, or bolasterone cannot serve as analytical surrogates, pharmacological equivalents, or metabolic pathway proxies for oxymesterone—a fact of critical importance for doping control laboratories, forensic toxicology units, and steroid SAR research programs.

Quantitative Differentiation Evidence for (17α)-4,17-Dihydroxy-17-methylandrost-4-en-3-one (Oxymesterone) Versus In-Class Comparators


Anabolic:Androgenic Dissociation Ratio of 5.0 Confers the Most Favorable Myotrophic Selectivity Among Four Directly Tested 17α-Methyl AAS

In the definitive head-to-head rat study by Arnold, Potts, and Beyler (1963), oxymesterone (4-hydroxy-17α-methyltestosterone) exhibited the most favorable anabolic-to-androgenic dissociation among four structurally related 17α-methyl androgens tested under a unified protocol. Anabolic activity was measured by nitrogen retention; androgenic activity by ventral prostate weight gain. Oxymesterone yielded an anabolic score of 1.8 and an androgenic score of 0.36, giving a dissociation ratio of 5.0—substantially exceeding 7α:17α-dimethyltestosterone (ratio 3.2), fluoxymesterone (ratio 2.7), and mestanolone (ratio 0.8) [1]. Methyltestosterone served as the implicit baseline with a ratio approximating 1.0 (100:100 in standard Hershberger normalization conventions). This means oxymesterone achieves approximately 5-fold greater anabolic effect per unit of androgenic stimulation relative to methyltestosterone, and outperforms the next-best comparator (7α:17α-dimethyltestosterone) by 1.56-fold.

anabolic-androgenic dissociation ratio myotrophic selectivity Hershberger assay nitrogen retention structure-activity relationship

Oral Myotrophic Activity of Oxymesterone Is Approximately 3-Fold Greater Than 17α-Methyltestosterone with Lower Androgenicity in the Hershberger Assay

The foundational US Patent 3,060,201 (Camerino et al., assigned to Farmitalia) explicitly quantifies the myotrophic superiority of 4-hydroxy-17α-methyltestosterone (oxymesterone) over its parent compound. In the standard Hershberger assay employing castrated immature rats with the levator ani muscle as the myotrophic endpoint and ventral prostate as the androgenic endpoint, oxymesterone's myotrophic activity is reported as 'about three times higher than that of 17-alpha-methyltestosterone' while its androgenic activity is 'lower than that of 17-alpha-methyltestosterone' [1]. This bidirectional advantage—higher anabolic potency combined with reduced androgenicity—is mechanistically attributed to the C4-hydroxyl substitution on the A-ring. The patent further distinguishes oxymesterone from the 19-nor analog (4-hydroxy-17α-methyl-19-nortestosterone), noting that the latter, while even more myotrophic (~27-fold), carries a 5-fold elevation in androgenic activity, thereby forfeiting the favorable dissociation profile that characterizes oxymesterone [1].

myotrophic potency levator ani assay oral anabolic activity androgen receptor pharmacology therapeutic index

AKR1C Enzymes Display 5α-Reductase Activity Toward Oxymesterone That Is Higher Than Toward 17α-Methyltestosterone, Driven by the C4-Hydroxyl Group

A 2024 study by Liu et al. (Molecular Catalysis) provides the first detailed enzymatic comparison of oxymesterone (OXY) and 17α-methyltestosterone (MT) metabolism by human AKR1C1-AKR1C4 and rat AKR1C9 enzymes. The study demonstrates that 5α-reductase activities of all tested AKR1Cs towards oxymesterone were higher than towards 17α-methyltestosterone, a difference attributed specifically to the presence of the C4‑hydroxyl group [1]. AKR1C4 and AKR1C9 each catalyzed approximately 90% of oxymesterone conversion, and their Kcat and Kcat/Km values exceeded those of other AKR1C isoforms. Notably, whereas AKR1Cs exhibit 3α/3β-HSD activity toward 4-hydroxytestosterone, this activity was abolished for oxymesterone due to the C17α-methyl group. Additionally, oxymesterone was found to undergo interconversion with 17α-methyltestosterone through both dehydroxylation and hydroxylation reactions catalyzed by AKR1Cs—a bidirectional metabolic relationship that has significant implications for doping control and forensic analysis [1].

AKR1C aldo-keto reductase 5α-reductase activity steroid A-ring metabolism C4-hydroxyl structure-activity relationship in vitro metabolism

Novel Long-Term Urinary Metabolite Extends Oxymesterone Detection Window to 46 Days Versus 3.5 Days for Traditional Screening

Polet et al. (2017) identified a previously unknown oxymesterone metabolite, 18-nor-17β-hydroxymethyl-17α-methyl-4-hydroxy-androst-4,13-diene-3-one, using a selected reaction monitoring GC-CI-MS/MS protocol [1]. This novel long-term metabolite was detectable in human urine for up to 46 days following oxymesterone administration, compared with only 3.5 days using the traditional screening approach targeting 17-epioxymesterone by electron ionization GC-MS/MS [1]. This represents a greater than 13-fold extension of the actionable detection window. In a complementary study, Yang et al. (2016) identified seven new oxymesterone metabolites following a 20 mg oral dose and demonstrated that two specific metabolites (M2 and M4) could extend detection to 4 days, doubling the window from the ~2-day limit of the parent compound [2]. These findings are of operational significance because positive doping cases from stored samples of the 2008 and 2012 Olympic Games were retrospectively identified using long-term metabolite detection methods [1].

doping control long-term metabolite GC-CI-MS/MS detection window WADA prohibited substance

Oxymesterone Is Myotrophic and Antigonadotrophic at the Lowest Tested Oral Dose (40 mcg/day) in Immature Rats, Matching the Most Potent Anabolic Steroids Tested

In a comparative pharmacology study by Boris et al. (Steroids, 1970), thirteen anabolic steroids including oxymesterone were evaluated for myotrophic (levator ani weight), androgenic (seminal vesicle and ventral prostate weights), and antigonadotrophic (testes weight) effects in immature rats across a dose range [1]. The key finding is that oxymesterone was among a select subset—including nandrolone phenpropionate, norbolethone, bolasterone, norethandrolone, methenolone acetate, and testosterone—that demonstrated significant myotrophic and antigonadotrophic activity at the lowest tested dose of 40 mcg/day [1]. Critically, oxymesterone (along with all other tested compounds) showed stimulation of levator ani weight gain at dosages lower than those required to increase seminal vesicle and ventral prostate weights, confirming a preferential anabolic dose-response relationship. This places oxymesterone in the highest potency tier for oral myotrophic activity while simultaneously distinguishing it from steroids like oxymetholone, oxandrolone, methandrostenolone, stanozolol, and others, which required higher doses for antigonadotrophic effects [1].

myotrophic potency antigonadotrophic activity dose-response immature rat model comparative pharmacology

Validated Application Scenarios for (17α)-4,17-Dihydroxy-17-methylandrost-4-en-3-one (Oxymesterone) Based on Quantitative Evidence


Certified Reference Material for WADA-Accredited Doping Control Laboratories — Long-Term Metabolite Detection Method Development

Anti-doping laboratories require oxymesterone as a certified reference standard (parent drug) plus characterized metabolites to develop and validate GC-CI-MS/MS or LC-MS/MS methods capable of detecting oxymesterone abuse up to 46 days post-administration. The novel long-term metabolite 18-nor-17β-hydroxymethyl-17α-methyl-4-hydroxy-androst-4,13-diene-3-one, identified by Polet et al. (2017), is specific to oxymesterone metabolism and has no counterpart in methyltestosterone, fluoxymesterone, or other 17α-methyl AAS metabolism [1]. Procurement of oxymesterone reference material along with its characterized metabolites (M2: 17α-methyl-3β,17β-dihydroxy-5α-androstane-4-one; M4: 17α-methyl-3α,4ξ,17β-trihydroxy-5α-androstane) is necessary to comply with WADA Technical Document TD2022MRPL requirements for minimum required performance levels [2].

Steroid Structure-Activity Relationship (SAR) Research — A-Ring Hydroxylation Effects on AR Signaling and Metabolic Fate

Oxymesterone serves as a unique SAR probe for investigating how simultaneous A-ring (C4-hydroxyl) and D-ring (C17α-methyl) substitutions modulate androgen receptor signaling, AKR1C-mediated metabolism, and the anabolic:androgenic dissociation ratio. The Arnold et al. (1963) data establish that C4-hydroxylation on a 17α-methyltestosterone scaffold shifts the dissociation ratio from ~1:1 to 5:1, while the Liu et al. (2024) data demonstrate that this same modification enhances 5α-reductase susceptibility while abolishing 3α/3β-HSD activity [3][4]. This compound therefore enables researchers to dissect the independent contributions of A-ring and D-ring modifications in a single molecular context, which is not possible with methyltestosterone (no C4-OH), 4-hydroxytestosterone (no C17α-methyl), or fluoxymesterone (additional 9α-fluoro and 11β-hydroxy modifications that confound SAR interpretation) [3][4].

In Vivo Myotrophic Bioassay Calibration Standard — Low-Dose Oral Anabolic Activity Benchmarking

The Boris et al. (1970) multi-compound comparative study establishes oxymesterone as a high-potency oral myotrophic agent active at 40 mcg/day—a dose threshold that clinically utilized steroids including oxymetholone and oxandrolone did not meet [5]. Combined with the patent-documented 3-fold myotrophic advantage over methyltestosterone [6], oxymesterone is positioned as a benchmark reference compound for calibrating the sensitivity of in vivo Hershberger or levator ani assays in both academic endocrinology and regulatory toxicology (OECD TG 441) settings. Its well-characterized dual myotrophic/antigonadotrophic profile at low dose provides a reproducible positive control for assay validation.

Forensic Toxicology Method Development — Differentiation of Exogenous Oxymesterone from Endogenous or Other Synthetic AAS

Forensic toxicology laboratories require oxymesterone reference material to develop methods that can unambiguously distinguish oxymesterone ingestion from (a) endogenous steroid profiles, (b) methyltestosterone administration, and (c) administration of other 17α-methyl AAS. The AKR1C-mediated interconversion between oxymesterone and methyltestosterone documented by Liu et al. (2024) creates a complex metabolic relationship wherein oxymesterone can appear as a minor metabolite of methyltestosterone [4]. Conversely, the distinct UV absorption at 278 nm (vs. ~240 nm for most androst-4-en-3-ones lacking 4-hydroxylation) provides a rapid orthogonal identification check when oxymesterone reference standard is available for method development [7]. Additionally, the unique metabolite 18-nor-17β-hydroxymethyl-17α-methyl-4-hydroxy-androst-4,13-diene-3-one serves as a definitive confirmatory marker for oxymesterone-specific intake in forensic casework [1].

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